![molecular formula C28H24BrN3O2 B400862 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 314034-66-7](/img/structure/B400862.png)
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline moiety, which is a heterocyclic aromatic ring system with wide applications in medicinal chemistry . The molecule also contains a bromine atom, a methoxy group, and a dihydropyrazol ring.
Molecular Structure Analysis
The molecular formula of this compound is C28H24BrN3O2. It contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring. The presence of the bromine atom, the methoxy group, and the dihydropyrazol ring add complexity to the molecule.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinoline and pyrazole derivatives are frequently explored for their potential biological activities. For example, research on the synthesis of 3-heteroarylthioquinoline derivatives has revealed significant antituberculosis activity, with certain compounds showing no toxic effects against mouse fibroblast cell lines in vitro (Selvam Chitra et al., 2011). Similarly, new arylsulfonamide-based quinolines have been synthesized and evaluated for antioxidant, antifungal, and antibacterial activities, demonstrating considerable efficacy against various pathogens (L. Jyothish Kumar & V. Vijayakumar, 2017).
Antibacterial and Antifungal Research
Compounds with quinoline cores are also synthesized for their antibacterial and antifungal properties. Studies have reported the creation of heterocyclic systems containing bridged nitrogen atoms with notable antibacterial activity (Xin-Ping Hui et al., 2000). This suggests a potential area of research application for similar compounds in developing new antimicrobial agents.
Antioxidant Properties
Research into quinoline derivatives extends into evaluating their antioxidant properties. A study on pyrazole derivatives containing the 2-methylquinoline ring system revealed potential antimicrobial agents with significant antibacterial activity (G. Raju et al., 2016). Another investigation into the oxidative coupling of quinoline ethanone derivatives showcased innovative synthetic pathways that could be of interest in organic chemistry and pharmaceutical synthesis (P. Chauhan et al., 2017).
Synthetic Methodologies and Chemical Properties
The field of synthetic organic chemistry frequently explores compounds like quinolines for novel reaction mechanisms and synthetic routes. For instance, research into the synthesis of pyrazole derivatives with a 2-methylquinoline ring system has shown these compounds to possess antimicrobial properties, underscoring the diverse applicability of these molecules in developing new therapeutics (G. Raju et al., 2016).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activities of many quinoline derivatives, this compound could be a candidate for further medicinal chemistry research .
Propiedades
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(25-16-26(32(31-25)18(2)33)19-9-12-22(34-3)13-10-19)28(20-7-5-4-6-8-20)23-15-21(29)11-14-24(23)30-17/h4-15,26H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMIKBVOBDRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)
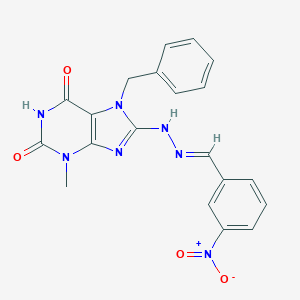
![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)
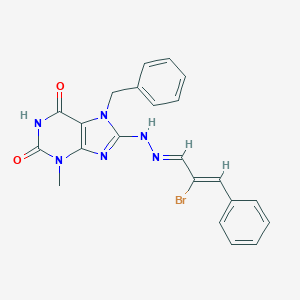
![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)
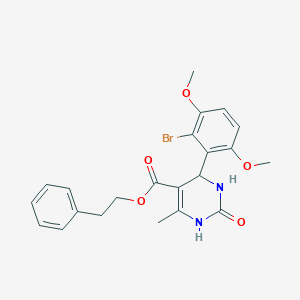


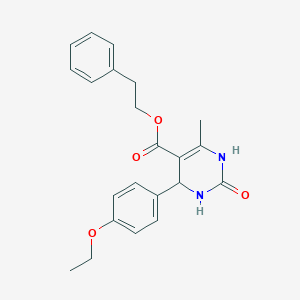
![11-(1,4-dioxan-2-yl)-N-[4-(methyloxy)phenyl]undecanamide](/img/structure/B400795.png)
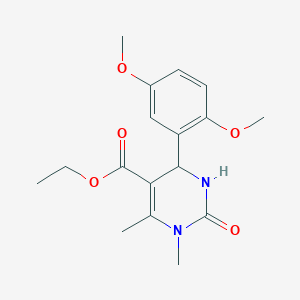
![4-[2,3-bis(methyloxy)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B400802.png)
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)